molecular formula C11H14ClN3O2 B1458404 {[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-85-7

{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

Cat. No. B1458404
CAS RN: 1638612-85-7
M. Wt: 255.7 g/mol
InChI Key: WRVBEHSRQKLKKO-UHFFFAOYSA-N
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Description

The compound “{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms . The compound also contains a methoxyphenyl group and a methylamine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,4-oxadiazoles can generally be synthesized through reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .

Scientific Research Applications

Probing Tool for SOCE Assays

This compound has been utilized as a probing tool in Store-Operated Calcium Entry (SOCE) assays . SOCE is a critical cellular process where calcium ions enter cells through channels triggered by the depletion of calcium in the endoplasmic reticulum. The compound serves as an inhibitor of the CRAC (Calcium Release-Activated Calcium) channel, which is the archetypal SOCE channel .

Antioxidant Activity

Derivatives of this compound have shown significant antioxidant activity. Antioxidants are vital in neutralizing reactive oxygen species, which can cause cellular damage. The antioxidant activity of certain derivatives has been found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The compound’s derivatives have been tested for their anticancer properties. They have been evaluated against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. Some derivatives have demonstrated higher cytotoxicity against the glioblastoma U-87 cell line, indicating potential for cancer treatment .

Modulator of Cellular Functions

Due to its role in modulating SOCE, this compound indirectly influences a variety of cellular functions. These include cell proliferation, differentiation, apoptosis, and gene expression, all of which are fundamental biological activities .

Synthesis of Imidazole Derivatives

The compound has been used in the synthesis of imidazole derivatives like SKF-96365. These derivatives are important for their modulatory effects on SOCE and have implications in the study of various diseases .

Diabetes Management

Oxadiazole derivatives, to which the compound is related, have shown promise in managing diabetes. They have been found to reduce glucose levels, which is crucial in diabetes treatment .

Neuroprotective Effects

The modulation of calcium entry into cells has implications for neuroprotection. By regulating calcium homeostasis, the compound could potentially protect neurons from damage caused by calcium overload, which is a common pathway in neurodegenerative diseases .

Cardiovascular Research

Calcium signaling, influenced by this compound, plays a significant role in cardiovascular functions. It can affect heart muscle contraction, vascular smooth muscle function, and blood pressure regulation, making it a valuable tool in cardiovascular research .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-12-7-10-13-11(14-16-10)8-3-5-9(15-2)6-4-8;/h3-6,12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBEHSRQKLKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

CAS RN

1638612-85-7
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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